2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[321]octan-3-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the difluoro group: This step involves the selective fluorination of the bicyclic core.
Attachment of the acetic acid moiety: This is done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R,3S,5S)-6,6-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid
- 2-[(1R,3S,5S)-6,6-dichloro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid
Uniqueness
The presence of the difluoro group in 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C14H21F2NO4 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(20)17-9-4-8(6-11(18)19)5-10(17)14(15,16)7-9/h8-10H,4-7H2,1-3H3,(H,18,19)/t8-,9+,10-/m0/s1 |
InChI Key |
AKNUEXAWXYGVEM-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H](C[C@H]1C(C2)(F)F)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C(C2)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.